molecular formula CH2NaO3 B8646195 Sodium hydrogen bicarbonate

Sodium hydrogen bicarbonate

Cat. No. B8646195
M. Wt: 85.015 g/mol
InChI Key: WJEIYVAPNMUNIU-UHFFFAOYSA-N
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Patent
US09090596B2

Procedure details

100 ml of sec-butyllithium at 1.4 M in cyclohexane were added dropwise to a solution of 31.59 g (130 mmol) of 2-bromophenyl isobutyrate in 300 ml of tetrahydrofuran at −85° C. under nitrogen. The reaction medium was maintained for 30 minutes at approximately −75° C. and was then left to gently return to ambient temperature. After 2 hours, a little ethyl acetate was added, followed by approximately 400 ml of a 1 M aqueous sodium dihydrogen carbonate solution. The organic phase was recovered, washed with water, dried over anhydrous magnesium sulfate, filtered and concentrated. 23.97 g of an orange oil were obtained and purified on silica cake. The residue obtained was chromatographed on a prepacked silica column (eluent heptane/ethyl acetate). 4.3 g of product were obtained in the form of a yellow oil. Yield=20%.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
31.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([Li])([CH2:3][CH3:4])C.C([O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1Br)(=O)C(C)C.[C:19](OCC)(=[O:21])C.C(=O)(O)O.[Na]>C1CCCCC1.O1CCCC1>[OH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:19](=[O:21])[CH:3]([CH3:1])[CH3:4] |f:3.4,^1:28|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
31.59 g
Type
reactant
Smiles
C(C(C)C)(=O)OC1=C(C=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O.[Na]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was then left
CUSTOM
Type
CUSTOM
Details
to gently return to ambient temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was recovered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)C(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.